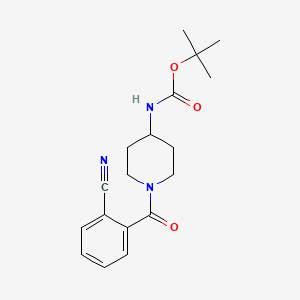

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(2-cyanobenzoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-14-8-10-21(11-9-14)16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZYRUXHGSLTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140343 | |

| Record name | Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286272-85-2 | |

| Record name | Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyanobenzoyl chloride and tert-butyl carbamate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate has diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated as a biochemical probe for studying cellular processes. The compound may have antimicrobial properties and induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its antibacterial action mechanism. It has strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria.

- Medicine This compound is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound.

- Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in reduction reactions.

- Substitution The compound can participate in nucleophilic substitution reactions, where the cyanobenzoyl group can be replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl/Benzyl Group

Key Observations :

- Positional Isomerism: The 2-cyanobenzoyl derivative (target compound) and its 4-cyano analog differ in electronic and steric effects. The 2-cyano group may induce greater steric hindrance and alter binding interactions compared to the 4-cyano isomer.

- Halogen vs.

- Synthetic Yields : Benzyl-substituted derivatives (e.g., 4-methylbenzyl, 95% yield ) generally exhibit higher yields than benzoyl analogs, likely due to the reactivity of benzyl halides in nucleophilic substitutions.

Variations in the Piperidine Substituent

Key Observations :

- Heterocyclic Modifications : The tetrahydrofuran-carbonyl group introduces chirality and oxygen-based hydrogen bonding, which may improve selectivity in enzyme inhibition.

- Polar Groups : Methoxyethyl substituents enhance aqueous solubility, making such derivatives more suitable for oral drug formulations.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Thermal Stability : Chlorobenzyl derivatives (e.g., ) exhibit high boiling points (>425°C), suggesting robustness under synthetic conditions.

- Electron-Withdrawing Effects: The 2-cyanobenzoyl group may lower the pKa of the piperidine nitrogen compared to alkyl-substituted analogs, affecting protonation states in biological environments.

Biological Activity

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : tert-butyl N-(2-cyanobenzoyl)-4-piperidinylcarbamate

- CAS Number : 1286272-85-2

- Molecular Weight : 329.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their function.

- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, a study highlighted the high antimicrobial activity of related piperidine derivatives against various pathogens while showing selectivity towards mammalian cells, suggesting a favorable therapeutic index .

Inhibition of NLRP3 Inflammasome

A series of studies have explored the inhibition of the NLRP3 inflammasome, a key player in inflammatory diseases. Compounds derived from piperidine structures were evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells. Results indicated that certain derivatives significantly reduced ATPase activity and subsequent inflammatory responses .

| Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |

|---|---|---|

| Compound 12 | 65% | 70% |

| Compound 13 | 58% | 65% |

| Control (Vehicle) | 0% | 0% |

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using MTT assays on THP-1 cells. The results indicated that at concentrations below 10 µM, the compound exhibited minimal cytotoxicity while effectively inhibiting inflammatory markers .

Case Study 1: In Vitro Evaluation

In an in vitro study, this compound was tested for its effects on THP-1 macrophages. The compound was found to significantly reduce both pyroptosis and IL-1β release when cells were stimulated with lipopolysaccharides (LPS) and ATP. The study concluded that the compound could serve as a lead for developing anti-inflammatory agents targeting the NLRP3 pathway .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the piperidine ring and the benzoyl moiety could enhance biological activity. Compounds with specific substitutions showed improved binding affinity and selectivity towards targeted enzymes, suggesting avenues for further optimization in drug design .

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Condensation : React 2-cyanobenzoyl chloride with 4-aminopiperidine to form the benzoylated piperidine intermediate.

Protection : Introduce the tert-butyl carbamate (BOC) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key challenges include controlling reaction selectivity and avoiding hydrolysis of the nitrile group.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern and BOC protection. The nitrile group’s absence of protons simplifies aromatic region analysis.

- IR Spectroscopy : A strong absorption band near ~2240 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from analogs like nitrobenzyl derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR) arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : To assess dynamic effects in the piperidine ring.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons.

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts, cross-validating experimental data .

Advanced: What methodologies optimize the synthesis for higher yield and purity?

Methodological Answer:

- Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate BOC protection.

- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions during condensation .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Advanced: How does the nitrile group influence reactivity compared to nitro analogs?

Methodological Answer:

The nitrile group is less electron-withdrawing than nitro, altering:

- Reduction Behavior : Unlike nitro groups (reducible to amines with H₂/Pd-C), nitriles require harsher conditions (e.g., LiAlH₄) to form amines, risking BOC deprotection.

- Electrophilic Substitution : Nitriles direct electrophiles to meta positions, whereas nitro groups favor para substitution. Computational modeling (ICReDD’s reaction path searches) predicts regioselectivity in further functionalization .

Basic: What is the role of the tert-butyl carbamate group in this compound’s stability?

Methodological Answer:

The BOC group:

- Protects the amine : Prevents undesired nucleophilic reactions during synthesis.

- Enhances solubility : The bulky tert-butyl moiety improves organic solvent compatibility.

- Facilitates Deprotection : Acidic conditions (TFA/DCM) cleanly remove BOC without affecting the nitrile group .

Advanced: How can computational methods predict this compound’s reactivity in novel reactions?

Methodological Answer:

- Reaction Mechanism Modeling : Quantum mechanical calculations (e.g., DFT) map transition states for nitrile participation in cycloadditions or nucleophilic attacks.

- Machine Learning : Train models on PubChem data to predict reaction outcomes (e.g., selectivity in piperidine ring functionalization).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Advanced: What strategies address challenges in selective functionalization of the piperidine ring?

Methodological Answer:

- Protecting Group Strategy : Temporarily block the carbamate nitrogen to direct electrophiles to the 3-position.

- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles.

- Enzymatic Catalysis : Lipases or oxidases achieve enantioselective modifications, though compatibility with nitriles requires empirical testing .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks.

- HPLC Monitoring : Track degradation products (e.g., BOC cleavage or nitrile hydrolysis).

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (>150°C typical for BOC-protected compounds) .

Advanced: How can researchers leverage high-throughput screening (HTS) for derivative libraries?

Methodological Answer:

- Automated Synthesis : Use robotic platforms to parallelize reactions (e.g., varying acylating agents).

- LC-MS/MS Analysis : Rapidly profile libraries for purity and structural diversity.

- Docking Studies : Screen derivatives against target proteins (e.g., kinases) to prioritize bioactive candidates. ICReDD’s integrated computational-experimental workflows streamline this process .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.